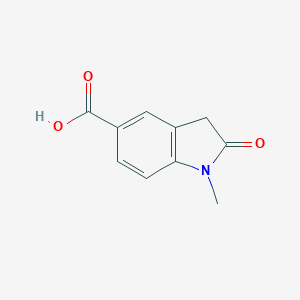

1-Methyl-2-oxoindoline-5-carboxylic acid

Vue d'ensemble

Description

1-Methyl-2-oxoindoline-5-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 . It is a solid substance and is used for research purposes .

Synthesis Analysis

The synthesis of 1-Methyl-2-oxoindoline-5-carboxylic acid involves a solution of a precursor compound in ethyl acetate and methanol. This solution is treated with 10% Pd/C and stirred under hydrogen for 18 hours. The mixture is then filtered through diatomaceous earth with 9:1 dichloromethane/methanol solution rinses, and concentrated to provide the desired product.Molecular Structure Analysis

The molecular structure of 1-Methyl-2-oxoindoline-5-carboxylic acid can be determined by NMR spectroscopy. The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Physical And Chemical Properties Analysis

1-Methyl-2-oxoindoline-5-carboxylic acid is a solid substance . Its melting point is 273.0–274.0°C . The compound has a molecular weight of 191.18 g/mol.Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, like 1-Methyl-2-oxoindoline-5-carboxylic acid, play a significant role in the biotechnological industry due to their flexibility and usage as precursors for various industrial chemicals. Research highlights the impact of carboxylic acids on microbial inhibitors, especially in engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids can cause damage to cell membranes and decrease microbial internal pH, affecting microbial robustness and industrial performance. Strategies to increase tolerance include metabolic engineering, which aims to adjust cell membrane properties and maintain proper respiratory functions (Jarboe, Royce, & Liu, 2013).

Antioxidant Activity and Biochemical Implications

The biochemical and toxicological aspects of methylglyoxal, a derivative related to carboxylic acids including 1-Methyl-2-oxoindoline-5-carboxylic acid, are explored due to their significant role in metabolic networks. Methylglyoxal's interaction with biological macromolecules such as DNA, RNA, and proteins, suggests its potential in medical research, particularly in understanding its effects on energy production, free radical generation, and cell killing. This highlights the biochemical implications and potential medical applications of carboxylic acids and their derivatives (Kalapos, 1999).

Extraction and Purification Technologies

The reactive extraction of carboxylic acids using organic solvents and supercritical fluids presents an efficient method for separating carboxylic acids from aqueous solutions. This process, relevant to 1-Methyl-2-oxoindoline-5-carboxylic acid, showcases the environmental benefits and higher yield of using supercritical CO2 over traditional methods. Such advancements in separation technologies are crucial for the purification and application of carboxylic acids in scientific research and industrial processes (Djas & Henczka, 2018).

DNA Methyltransferase Inhibitors

Research into DNA methyltransferase inhibitors, which includes derivatives of carboxylic acids, offers insight into the regulation of gene expression through epigenetic modifications. These inhibitors have shown potential in restoring suppressor gene expression and exerting antitumor effects in laboratory models. Such studies underscore the importance of carboxylic acids and their derivatives in developing therapeutic agents for cancer treatment (Goffin & Eisenhauer, 2002).

Solvent Developments for Carboxylic Acid Extraction

The review on solvent developments for liquid-liquid extraction of carboxylic acids emphasizes the innovation in using ionic liquids and other novel solvents for the efficient recovery of carboxylic acids from dilute aqueous streams. This research indicates the evolving landscape of carboxylic acid extraction, highlighting the potential for greener and more efficient processes in the industrial recovery of compounds like 1-Methyl-2-oxoindoline-5-carboxylic acid (Sprakel & Schuur, 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

1-Methyl-2-oxoindoline-5-carboxylic acid, also known as 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid, is a small molecule that has been shown to activate procaspase-3 . Procaspase-3 is a key enzyme in the regulation of apoptosis, also known as programmed cell death . This enzyme is involved in both extrinsic and intrinsic pathways of the apoptotic machinery .

Mode of Action

The compound interacts with procaspase-3, leading to its activation . This activation triggers a cascade of events that result in apoptosis, a process that is tightly regulated in normal cells . When this process is disrupted, cells can continue to divide and escape apoptosis, leading to the formation of tumors .

Biochemical Pathways

The activation of procaspase-3 by 1-Methyl-2-oxoindoline-5-carboxylic acid affects the apoptotic pathways . These pathways involve a number of proteins, including BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The activation of procaspase-3 leads to changes in these pathways, ultimately resulting in the induction of apoptosis .

Result of Action

The activation of procaspase-3 by 1-Methyl-2-oxoindoline-5-carboxylic acid leads to the induction of apoptosis . This results in the death of cancer cells, making the compound a potential anticancer agent . In particular, the compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 .

Propriétés

IUPAC Name |

1-methyl-2-oxo-3H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-11-8-3-2-6(10(13)14)4-7(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTOSQDXUJQZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101210473 | |

| Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167627-05-6 | |

| Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167627-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)

![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)

![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)